2-chloro-N'-hydroxy-6-isopropyl-3-pyridinecarboximidamide
Description
2-Chloro-N'-hydroxy-6-isopropyl-3-pyridinecarboximidamide (CAS: 1198595-67-3) is a substituted pyridine derivative with the molecular formula C₉H₁₂ClN₃O and a molecular weight of 213.67 g/mol . Its structure features:
- A pyridine ring substituted with a chloro group at position 2,
- An isopropyl group at position 6,
- A carboximidamide group at position 3 with an N'-hydroxy substituent.
This compound is characterized by advanced analytical techniques such as NMR, HPLC, and LC-MS, ensuring high purity (>95%) for research applications .
Properties
IUPAC Name |
2-chloro-N'-hydroxy-6-propan-2-ylpyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-5(2)7-4-3-6(8(10)12-7)9(11)13-14/h3-5,14H,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCXQPIMGQBIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)C(=NO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=C(C=C1)/C(=N/O)/N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-hydroxy-6-isopropyl-3-pyridinecarboximidamide typically involves the reaction of 2-chloro-6-isopropylpyridine-3-carboxylic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N’-hydroxy-6-isopropyl-3-pyridinecarboximidamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and solvent composition. Industrial production may also involve the use of automated equipment and continuous flow reactors to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N’-hydroxy-6-isopropyl-3-pyridinecarboximidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiinflammatory Properties
Research indicates that 2-chloro-N'-hydroxy-6-isopropyl-3-pyridinecarboximidamide may serve as an effective anti-inflammatory agent. It has been shown to inhibit the RORγ (Retinoic acid receptor-related orphan receptor gamma) nuclear receptor, which plays a critical role in the regulation of immune responses and inflammation. This inhibition can potentially reduce the expression of pro-inflammatory cytokines such as IL-17, making it a candidate for treating autoimmune diseases like rheumatoid arthritis and psoriasis .
1.2 Anticancer Potential
The compound's ability to modulate immune responses also positions it as a potential anticancer agent. By affecting pathways involved in tumor growth and metastasis, it may enhance the efficacy of existing cancer therapies or serve as a standalone treatment .
Chemical Synthesis
2.1 Building Block in Organic Synthesis
This compound is utilized as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including oxidation and substitution reactions, facilitating the development of more complex molecules .
2.2 Development of New Reagents
The compound has been explored for its potential to create novel reagents in synthetic chemistry, particularly in the synthesis of guanylation and imidoylation agents. These new reagents can be applied in various synthetic pathways to create biologically active compounds .
Biological Research
3.1 Mechanistic Studies
Studies have employed this compound to elucidate mechanisms underlying immune responses and inflammatory diseases. By understanding how this compound interacts with specific receptors and pathways, researchers can develop targeted therapies that minimize side effects associated with traditional treatments .
3.2 Pharmacological Research
The pharmacokinetics and pharmacodynamics of this compound are being investigated to better understand its therapeutic window and safety profile. This research is crucial for determining appropriate dosing regimens for potential clinical applications .
Mechanism of Action
The mechanism of action of 2-chloro-N’-hydroxy-6-isopropyl-3-pyridinecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 2-chloropyridine-4-carboxylate
- Molecular Formula: C₁₀H₁₂ClNO₂
- Molecular Weight : 213.67 g/mol (identical to the target compound)
- Substituents :
| Property | Target Compound | tert-Butyl 2-chloropyridine-4-carboxylate |
|---|---|---|
| Core Structure | Pyridine with Cl, isopropyl, carboximidamide | Pyridine with Cl, carboxylate ester |
| Key Functional Groups | N'-hydroxy carboximidamide, Cl, isopropyl | Carboxylate ester, Cl |
| Synthetic Utility | Chelation, amidine-based reactions | Ester hydrolysis to carboxylic acid |
| Solubility | Likely polar due to amidine and hydroxylamine | Hydrophobic (tert-butyl group dominant) |
Key Differences :
- The target compound’s carboximidamide group enables hydrogen bonding and metal coordination, while the tert-butyl ester is sterically bulky and hydrolyzable.
- Electronic effects differ: the chloro group at position 2 in both compounds is electron-withdrawing, but the carboximidamide in the target compound introduces resonance stabilization .
3-Chloro-N-phenyl-phthalimide
| Property | Target Compound | 3-Chloro-N-phenyl-phthalimide |
|---|---|---|
| Core Structure | Pyridine derivative | Phthalimide (isoindole-1,3-dione) |
| Applications | Pharmaceuticals, agrochemical intermediates | Polyimide monomer synthesis |
| Reactivity | Amidines participate in nucleophilic addition | Anhydride formation for polymer chemistry |
Key Differences :
- The target compound’s pyridine ring offers aromatic basicity, whereas phthalimides are non-basic and planar, favoring polymer backbone integration .
Tris(2-chloroethyl)amine (Nitrogen Mustard HN3)
- Molecular Formula : C₆H₁₂Cl₃N
- Structure : Three 2-chloroethyl groups attached to a central nitrogen .
| Property | Target Compound | Tris(2-chloroethyl)amine |
|---|---|---|
| Functional Groups | Chloropyridine with amidine | Alkylating agent (chloroethyl amines) |
| Biological Activity | Undefined (research-stage) | Cytotoxic (DNA alkylation) |
| Stability | Sensitive to oxidation (hydroxylamine) | Hydrolytically stable but highly reactive |
Key Differences :
- The target compound’s pyridine ring and amidine group contrast sharply with the aliphatic, tri-chlorinated structure of nitrogen mustards, which are warfare/chemotherapy agents .
Structural and Functional Analysis
Electronic Effects
- Chloro at Position 2 : Electron-withdrawing, activating the pyridine ring for electrophilic substitution at positions 4 and 6.
- Isopropyl at Position 6 : Electron-donating via inductive effects, countering the chloro’s deactivation .
- Carboximidamide at Position 3 : The N'-hydroxy group enhances hydrogen-bonding capacity, while the amidine moiety can act as a weak base or nucleophile.
Research Implications
- The target compound’s unique substitution pattern distinguishes it from analogs, offering tailored reactivity for:
- Metal-organic frameworks (via amidine coordination),
- Prodrug development (hydroxylamine as a metabolic trigger).
Data Tables
Table 1: Structural Comparison of Pyridine Derivatives
| Compound Name | Molecular Formula | Substituent Positions | Key Functional Groups |
|---|---|---|---|
| 2-Chloro-N'-hydroxy-6-isopropyl-3-pyridinecarboximidamide | C₉H₁₂ClN₃O | 2-Cl, 3-carboximidamide, 6-isopropyl | Chloro, hydroxyamidine |
| tert-Butyl 2-chloropyridine-4-carboxylate | C₁₀H₁₂ClNO₂ | 2-Cl, 4-COO-tert-butyl | Chloro, carboxylate ester |
Biological Activity
2-Chloro-N'-hydroxy-6-isopropyl-3-pyridinecarboximidamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
The synthesis of this compound typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide. This reaction facilitates the formation of the hydroxycarboximidamide group. Industrial production often employs optimized conditions for higher yields, utilizing advanced techniques such as continuous flow reactors.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Comparative studies show that it may outperform standard antibiotics at certain concentrations .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In cell line studies, it has shown cytotoxic effects against various cancer cells. For instance, it was observed to induce apoptosis in lung and colon cancer cells, with significant growth suppression noted at low micromolar concentrations .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation and survival. For example, it has been shown to interact with hexokinase, a key enzyme in glucose metabolism, thereby disrupting energy production in cancer cells .
- Cell Cycle Arrest : Flow cytometry analyses have indicated that treatment with this compound can lead to cell cycle arrest in the G0/G1 phase, preventing further cellular division and promoting apoptosis .
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study compared this compound with conventional antibiotics against strains such as Staphylococcus aureus and Escherichia coli. Results indicated superior activity at specific concentrations, suggesting potential use in treating resistant infections .
- Cytotoxic Effects on Cancer Cells : Research involving various cancer cell lines demonstrated that the compound could significantly reduce cell viability. The IC50 values ranged from 0.00053 μM to 8.82 μM depending on the cell type, indicating its potency as an anticancer agent .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | < 100 | Enzyme inhibition |
| Antimicrobial | Escherichia coli | < 100 | Enzyme inhibition |
| Anticancer | Lung cancer cells | 0.00053 | Cell cycle arrest |
| Anticancer | Colon cancer cells | 8.82 | Apoptosis induction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
